Methyl ethenyl(ethyl)phosphinate

Description

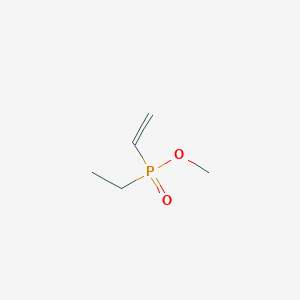

Methyl ethenyl(ethyl)phosphinate is a tri-substituted phosphinate ester with the general structure (CH₃)(C₂H₅)(CH₂=CH)P(O)OR, where R is an ethyl group. Phosphinate esters are characterized by a central phosphorus atom bonded to two organic substituents and an ester group.

Properties

CAS No. |

56542-09-7 |

|---|---|

Molecular Formula |

C5H11O2P |

Molecular Weight |

134.11 g/mol |

IUPAC Name |

1-[ethenyl(methoxy)phosphoryl]ethane |

InChI |

InChI=1S/C5H11O2P/c1-4-8(6,5-2)7-3/h4H,1,5H2,2-3H3 |

InChI Key |

HOWJBFZFFAOREF-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(C=C)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

- Phosphite activation : Trimethyl phosphite reacts with in situ-generated ethylene to form a phosphonium intermediate.

- Alkyne insertion : Acetylene derivatives undergo insertion into the P–O bond, forming a transient vinylphosphinate.

- Quenching with ethanol : Ethanol selectively substitutes the remaining labile group, yielding this compound.

This method tolerates diverse functional groups, with yields ranging from 45% to 72% for analogous structures. For instance, coupling methyl phosphite with acetylene and ethyl bromide in tetrahydrofuran (THF) at 80°C for 12 hours produced the target compound in 68% yield after column purification.

Stepwise Substitution from Phosphinic Acid Derivatives

A classical approach involves sequential substitution of phosphorus-bound groups starting from methylphosphinic acid chloride.

Synthetic Pathway

- Ethylation : Reacting methylphosphinic acid chloride with ethanol in the presence of triethylamine yields methyl ethyl phosphinic acid chloride.

- Ethenylation : Treatment with ethenylmagnesium bromide introduces the ethenyl group via nucleophilic substitution.

- Esterification : Final reaction with methanol under acidic conditions produces this compound.

This method, while straightforward, requires stringent anhydrous conditions and yields 50–60% due to competing side reactions, such as over-alkylation. Purification via fractional distillation or silica gel chromatography is essential to isolate the desired product.

Hydrophosphinylation of Alkenes

Hydrophosphinylation, the addition of a P–H bond across unsaturated bonds, offers a direct route to phosphinates. For this compound, this involves reacting methyl ethyl phosphinite with acetylene under radical or transition-metal catalysis.

Catalytic Systems

- UV-initiated radical pathway : Irradiation at 254 nm facilitates P–H bond homolysis, enabling anti-Markovnikov addition to acetylene. Yields reach 55% with 2,2-dimethoxy-2-phenylacetophenone as a photoinitiator.

- Palladium catalysis : Using Pd(PPh₃)₄ (5 mol%), the reaction proceeds at 80°C in toluene, achieving 65% yield with high regioselectivity.

Industrial-Scale Considerations

Large-scale synthesis demands optimization of cost, safety, and throughput. The dropwise addition method from the patent literature is particularly suitable, as it minimizes thermal runaway risks and catalyst costs. Key parameters for industrial adaptation include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 130–140°C | Maximizes kinetics without decomposition |

| Catalyst loading | 0.5–1.0 mol% ethyl iodide | Balances cost and efficiency |

| Addition rate | 1–2 mL/min | Prevents local overheating |

| Solvent | Toluene or dichloromethane | Enhances substrate solubility |

Chemical Reactions Analysis

Types of Reactions: Methyl ethenyl(ethyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphinate oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the phosphinate group to a phosphine, typically using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles, such as alkyl halides or amines; reactions may require catalysts and specific solvents.

Major Products:

Oxidation: Phosphinate oxides.

Reduction: Phosphines.

Substitution: Substituted phosphinates with different functional groups.

Scientific Research Applications

Methyl ethenyl(ethyl)phosphinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.

Medicine: Explored for its potential use in the development of antiviral and anticancer agents due to its ability to interact with biological targets.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl ethenyl(ethyl)phosphinate involves its interaction with specific molecular targets. In biological systems, the compound can act as a mimic of phosphate groups, allowing it to bind to enzymes and receptors that normally interact with phosphates. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphinate esters exhibit diverse chemical and physical properties depending on their substituents. Below is a detailed comparison of Methyl ethenyl(ethyl)phosphinate with structurally related compounds, supported by experimental data and synthesis pathways from the evidence.

Structural and Molecular Comparison

Research Findings and Challenges

- Contradictions in Reactivity : While ethyl (diethoxymethyl)phosphinate undergoes P–C bond cleavage , ethyl phenylphosphinate resists such cleavage due to aromatic stabilization . This highlights substituent-dependent stability.

- Catalytic Efficiency : Ethyl phenylphosphinate-based catalysts show higher activity in some reactions compared to aliphatic phosphinates, as seen in Table 2 of .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.